3-Acetylpyridine oxime 3-Acetylpyridine oxime
Brand Name: Vulcanchem
CAS No.: 106881-77-0
VCID: VC0010032
InChI: InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
SMILES: CC(=NO)C1=CN=CC=C1
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

3-Acetylpyridine oxime

CAS No.: 106881-77-0

VCID: VC0010032

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

3-Acetylpyridine oxime - 106881-77-0

Description

3-Acetylpyridine oxime is a chemical compound derived from pyridine, featuring an acetyl group at the third position of the pyridine ring and an oxime functional group. Its molecular formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol. The compound can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride, typically under low temperatures. It primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase enzyme, acting as an electron carrier by being alternately oxidized and reduced. After intraperitoneal or subcutaneous injection, it is readily absorbed.

This compound plays a significant role in biochemical reactions, notably inhibiting enzymes such as acetylcholinesterase, which is crucial for acetylcholine breakdown in the nervous system. It has been shown to induce axon degeneration and neuronal cell death in neuronal cells by activating the SARM1 pathway. Specifically, it binds to the allosteric site of SARM1, leading to its activation and subsequent NAD+ depletion. Within cells and tissues, 3-Acetylpyridine oxime is transported and distributed through various mechanisms, accumulating in specific brain regions like the inferior olive, where it exerts neurotoxic effects. It has been observed to localize within mitochondria, where it can interfere with the respiratory chain and disrupt cellular energy metabolism.

3-Acetylpyridine oxime has various scientific research applications, serving as an intermediate in synthesizing other heterocyclic compounds and as a ligand in coordination chemistry. It has been studied for its potential neurotoxic effects and its ability to inhibit certain enzymes, with research exploring its potential as a therapeutic agent, particularly in treating neurodegenerative diseases. Similar compounds include 4-Acetylpyridine oxime and 2-Acetylpyridine oxime. It is also used in the production of polymers and other materials with specific properties.

CAS No. 106881-77-0
Product Name 3-Acetylpyridine oxime
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
Standard InChI InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
Standard InChIKey MSRXORUOQNNOKN-RMKNXTFCSA-N
SMILES CC(=NO)C1=CN=CC=C1
Canonical SMILES CC(=NO)C1=CN=CC=C1
Synonyms Ethanone, 1-(3-pyridinyl)-, oxime, (1E)- (9CI)
PubChem Compound 5708334
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator